

Radium-228: A Technical Guide to its Half-life and Radioactive Decay

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Compound of Interest

Compound Name: Radium-228

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Abstract

This technical guide provides a comprehensive overview of the nuclear physics and radiobiology of **Radium-228** (^{228}Ra). It details the half-life, radioactive decay chain, and associated emissions of this isotope. The document outlines established experimental protocols for the detection and quantification of ^{228}Ra , including gamma spectrometry and liquid scintillation counting. Furthermore, it explores the cellular signaling pathways activated in response to the ionizing radiation produced during the decay of **Radium-228** and its progeny. This guide is intended to serve as a key resource for professionals in research, science, and drug development who are working with or studying the effects of this radionuclide.

Introduction

Radium-228 is a naturally occurring radioactive isotope of radium with a half-life of 5.75 years. [1] It is a member of the Thorium-232 decay series and is formed from the alpha decay of Thorium-232. [1][2] As a beta emitter, **Radium-228** decays into Actinium-228, initiating a cascade of subsequent decays that produce a range of alpha and beta particles, as well as gamma radiation, ultimately terminating in the stable isotope Lead-208. [1][2]

The presence of **Radium-228** and its decay products in the environment and their potential impact on biological systems necessitates a thorough understanding of their radioactive properties and the cellular responses they elicit. This guide provides in-depth technical

information on the decay characteristics of **Radium-228**, methodologies for its measurement, and the biological signaling pathways implicated in the cellular response to its ionizing radiation.

Half-life and Radioactive Decay of Radium-228

Radium-228 undergoes 100% beta-minus (β^-) decay to Actinium-228 (^{228}Ac).^[3]^[4] This process involves the transformation of a neutron within the nucleus into a proton, with the emission of an electron (beta particle) and an electron antineutrino.^[4]

Quantitative Decay Data

The key quantitative parameters of **Radium-228** decay are summarized in the table below.

Parameter	Value	Reference
Half-life ($T_{1/2}$)	5.75 ± 0.03 years	^[5]
Decay Constant (λ)	$3.822573101858 \times 10^{-9} \text{ s}^{-1}$	^[5]
Decay Mode	100% β^-	^[3]
Daughter Nuclide	Actinium-228 (^{228}Ac)	^[5]
Beta Decay Energy ($Q(\beta^-)$)	45.8 ± 0.7 keV	^[3]
Maximum Beta Energy	39.5 keV	^[6]
Average Beta Energy	10.04 keV (for 39.5 keV branch)	^[6]

Radium-228 Decay Chain

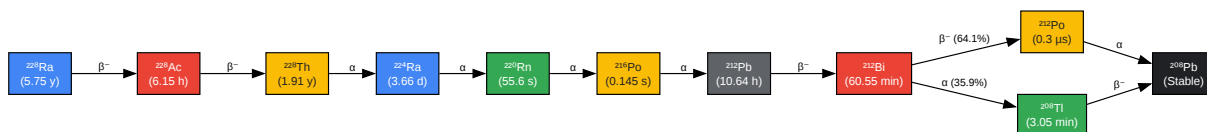
Radium-228 is a crucial link in the Thorium-232 decay series. Its decay product, Actinium-228, is short-lived and its subsequent decay leads to a series of alpha and beta emissions. The complete decay chain originating from **Radium-228** is presented in the following table.

Nuclide	Half-life	Decay Mode(s)	Decay Product(s)
Radium-228 (^{228}Ra)	5.75 years	β^-	Actinium-228 (^{228}Ac)
Actinium-228 (^{228}Ac)	6.15 hours	β^-	Thorium-228 (^{228}Th)
Thorium-228 (^{228}Th)	1.9116 years	α	Radium-224 (^{224}Ra)
Radium-224 (^{224}Ra)	3.66 days	α	Radon-220 (^{220}Rn)
Radon-220 (^{220}Rn)	55.6 seconds	α	Polonium-216 (^{216}Po)
Polonium-216 (^{216}Po)	0.145 seconds	α	Lead-212 (^{212}Pb)
Lead-212 (^{212}Pb)	10.64 hours	β^-	Bismuth-212 (^{212}Bi)
Bismuth-212 (^{212}Bi)	60.55 minutes	β^- (64.06%), α (35.94%)	Polonium-212 (^{212}Po), Thallium-208 (^{208}Tl)
Polonium-212 (^{212}Po)	0.299 microseconds	α	Lead-208 (^{208}Pb) (Stable)
Thallium-208 (^{208}Tl)	3.053 minutes	β^-	Lead-208 (^{208}Pb) (Stable)

Data sourced from EPA Radionuclide Decay Chain.[7]

Visualization of the Radium-228 Decay Chain

The sequence of radioactive decays starting from **Radium-228** and culminating in stable Lead-208 is illustrated in the diagram below.



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Caption: The radioactive decay chain of **Radium-228**.

Experimental Protocols for the Determination of Radium-228

The quantification of **Radium-228** is typically achieved indirectly through the measurement of its daughter products, primarily Actinium-228, or by observing the ingrowth of its progeny. The two most common analytical techniques are gamma-ray spectrometry and liquid scintillation counting.

Gamma-Ray Spectrometry

This non-destructive technique allows for the simultaneous determination of multiple radionuclides. For **Radium-228**, the gamma emissions of its daughter, Actinium-228, are measured after secular equilibrium has been established (approximately 30 hours).[8]

Methodology:

- Sample Preparation:
 - For water samples, radium is co-precipitated with a barium sulfate carrier.[9]
 - The precipitate is collected on a filter, dried, and weighed to determine chemical yield.[10]
 - The precipitate is then placed in a suitable counting geometry for the detector.[10]
 - For solid samples like soil or building materials, the sample is dried, crushed, and homogenized before being placed in a calibrated container.[11]
- Gamma-Ray Detection:
 - A high-purity germanium (HPGe) detector is typically used due to its excellent energy resolution.[11]
 - The detector is shielded to reduce background radiation.[12]
 - The sample is counted for a sufficient time to achieve the desired statistical uncertainty. A typical counting time for water samples is 1000 minutes.[9][12]
- Data Analysis:

- The gamma-ray spectrum is analyzed to identify and quantify the characteristic gamma-ray peaks of Actinium-228. The most prominent peak used for quantification is at 911 keV. [\[9\]](#)
- The activity of **Radium-228** is calculated from the activity of Actinium-228, correcting for the branching ratio, detector efficiency, and the ingrowth factor if secular equilibrium has not been reached.

Liquid Scintillation Counting (LSC)

Liquid scintillation counting is a highly sensitive technique for detecting beta-emitting radionuclides like **Radium-228**.

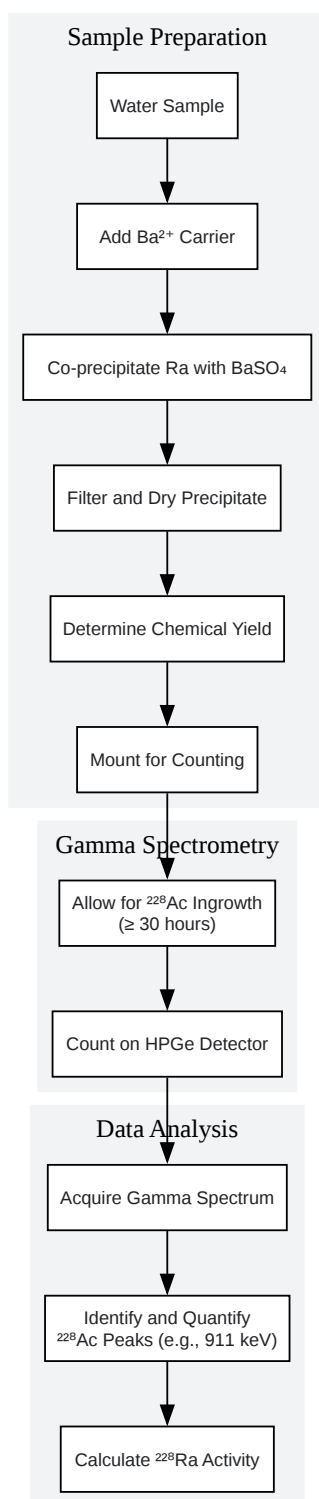
Methodology:

- Sample Preparation:
 - Radium is chemically separated and purified from the sample matrix. A common method involves co-precipitation with barium sulfate. [\[13\]](#)
 - The precipitate is then dissolved in a suitable complexing agent such as ethylenediaminetetraacetic acid (EDTA). [\[14\]](#)
 - An aliquot of the dissolved sample is mixed with a liquid scintillation cocktail in a vial. [\[13\]](#)
- Detection:
 - The vial is placed in a liquid scintillation counter.
 - The beta particles emitted by **Radium-228** and its progeny interact with the scintillator, producing photons of light.
 - Photomultiplier tubes (PMTs) detect these light pulses and convert them into electrical signals. [\[15\]](#)[\[16\]](#)
- Data Analysis:
 - The counter records the number of events per unit time (counts per minute).

- The activity of **Radium-228** is determined by correcting for counting efficiency, background, and chemical recovery.
- Due to the presence of other alpha and beta-emitting progeny, energy discrimination and/or sequential counting may be necessary to isolate the **Radium-228** signal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of **Radium-228** in a water sample using gamma spectrometry.



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Caption: Workflow for **Radium-228** analysis by gamma spectrometry.

Cellular Signaling Pathways Activated by Radium-228 Radiation

The ionizing radiation (alpha and beta particles, and gamma rays) emitted during the decay of **Radium-228** and its progeny can interact with biological tissues, leading to cellular damage. A primary mechanism of this damage is the radiolysis of water, which generates reactive oxygen species (ROS) that can damage DNA, proteins, and lipids. In response to this radiation-induced stress, cells activate a complex network of signaling pathways.

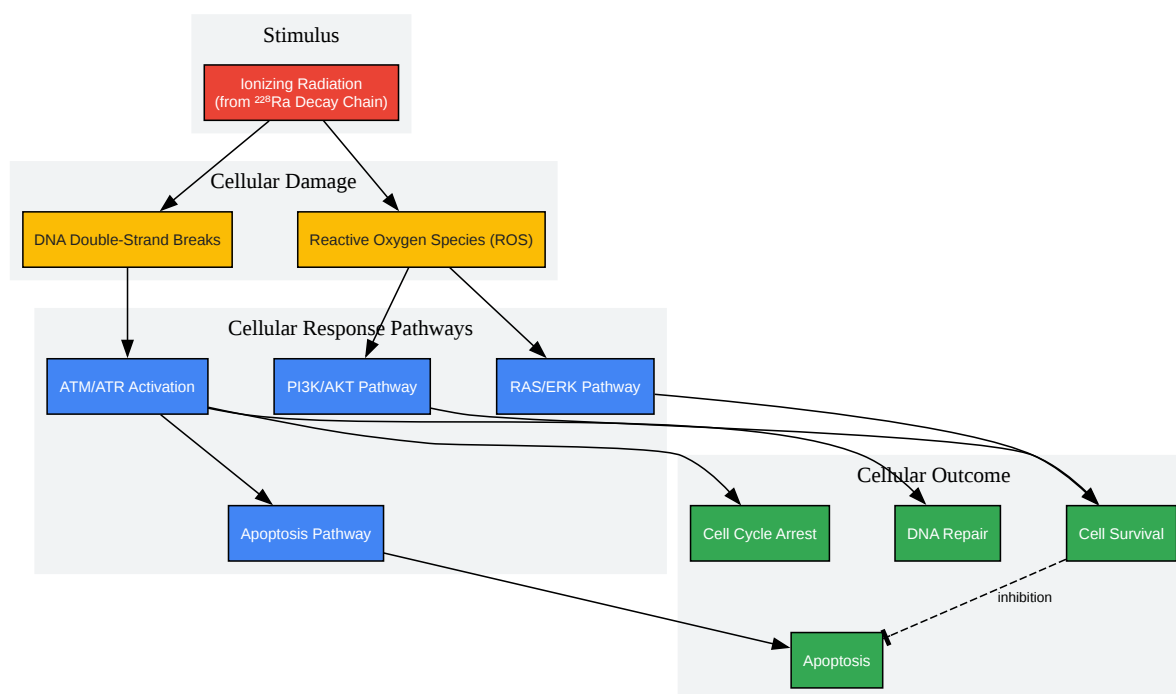
These pathways are generally not specific to **Radium-228** but are characteristic of the cellular response to ionizing radiation. The key pathways include:

- **DNA Damage Response (DDR):** Radiation-induced DNA double-strand breaks (DSBs) are potent activators of the DDR pathway. Key sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) recognize the DNA damage and recruit and activate ataxia-telangiectasia mutated (ATM) kinase. ATM, along with ataxia telangiectasia and Rad3-related (ATR) and DNA-dependent protein kinase (DNA-PK), phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Pro-survival Signaling Pathways:** To counteract the damaging effects of radiation, cells can activate pro-survival pathways. These often involve receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[\[20\]](#)[\[21\]](#) Activation of these receptors can trigger downstream cascades, including:
 - **PI3K/AKT Pathway:** This pathway is a central regulator of cell survival, proliferation, and metabolism. Its activation can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[\[17\]](#)[\[19\]](#)[\[20\]](#)
 - **RAS/RAF/MEK/ERK Pathway:** This pathway is also critical for cell proliferation and survival. It can promote the expression of anti-apoptotic proteins and is involved in the cellular stress response.[\[17\]](#)[\[19\]](#)[\[20\]](#)
- **Apoptosis (Programmed Cell Death):** If the cellular damage is irreparable, signaling pathways leading to apoptosis are activated. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of

caspases, or the extrinsic (death receptor) pathway. The balance between pro-survival and pro-apoptotic signals ultimately determines the fate of the irradiated cell.

Visualization of Radiation-Induced Signaling

The following diagram provides a simplified overview of the major signaling pathways activated in response to ionizing radiation from **Radium-228** and its decay products.



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Caption: Key cellular signaling pathways activated by ionizing radiation.

Conclusion

Radium-228 is a significant radionuclide characterized by a 5.75-year half-life and a complex decay chain that produces a variety of ionizing radiations. The accurate measurement of **Radium-228** is crucial for environmental monitoring, radiation protection, and research applications, with gamma spectrometry and liquid scintillation counting being the primary analytical methods. The interaction of the emitted radiation with biological systems triggers a sophisticated network of cellular signaling pathways that govern cell fate, balancing between survival, repair, and apoptosis. A thorough understanding of these physical and biological principles is essential for professionals working in fields impacted by the presence and effects of **Radium-228**.

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References

- 1. Basic Metrology (Archive): New Standardization of Ra-228 | NIST [nist.gov]
- 2. Decay chain - Wikipedia [en.wikipedia.org]
- 3. nds.iaea.org [nds.iaea.org]
- 4. ck12.org [ck12.org]
- 5. Radium-228 - isotopic data and properties [chemlin.org]
- 6. Decay information [atom.kaeri.re.kr]
- 7. Radionuclide Decay Chain | Superfund Risk Assessment | US EPA [epa-prgs.ornl.gov]
- 8. bmuv.de [bmuv.de]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bundesumweltministerium.de [bundesumweltministerium.de]
- 12. dl.astm.org [dl.astm.org]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. radlabhub.icln.org [radlabhub.icln.org]

- 15. research.columbia.edu [research.columbia.edu]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Radiation-induced signaling pathways that promote cancer cell survival (Review) - PMC [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells | MDPI [mdpi.com]
- 20. probiologists.com [probiologists.com]
- 21. Radiation-induced cell signaling: inside-out and outside-in - PubMed [pubmed.ncbi.nlm.nih.gov]
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